- A MOF platform for incorporation of complementary organic motifs for CO2 bindingChemical Communications (Cambridge, 1247, 51(62), 12478-12481,
Cas no 98027-81-7 (2,6-Dibromo-4-nitropyridine oxide)

98027-81-7 structure
Nombre del producto:2,6-Dibromo-4-nitropyridine oxide
Número CAS:98027-81-7
MF:C5H2Br2N2O3
Megavatios:297.888979434967
MDL:MFCD00233997
CID:827280
PubChem ID:11022882
2,6-Dibromo-4-nitropyridine oxide Propiedades químicas y físicas
Nombre e identificación
-
- 2,6-Dibromo-4-nitropyridine oxide
- 2,6-dibromo-4-nitro-1-oxidopyridin-1-ium
- 2,6-DIBROMO-4-NITROPYRIDINE N-OXIDE
- 2,6-Dibromo-4-nitropyridine-1-oxide
- 2,6-Dibromo-4-nitro-pyridine 1-oxide
- 2,6-dibromo-4-nitropyridine1-oxide
- DTXSID20452305
- 2,6-dibromo-4-nitropyridin-1-ium-1-olate
- DB-010094
- 2,6-Dibromo-4-nitro-pyridin N-oxide
- SB55113
- 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine
- SCHEMBL782341
- AKOS005216857
- 4-nitro-2,6-dibromopyridine-N-oxide
- Pyridine, 2,6-dibromo-4-nitro-, 1-oxide
- 2,6-dibromo-4-nitropyridine 1-oxide
- J-400205
- 2,6-dibromo-4-nitro pyridine 1-oxide
- MJEDSUKRJRIBKE-UHFFFAOYSA-N
- CS-M0699
- 98027-81-7
-
- MDL: MFCD00233997
- Renchi: 1S/C5H2Br2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H
- Clave inchi: MJEDSUKRJRIBKE-UHFFFAOYSA-N
- Sonrisas: [O-][N+](C1C=C(Br)[N+]([O-])=C(Br)C=1)=O
Atributos calculados
- Calidad precisa: 295.84300
- Masa isotópica única: 295.84322g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 174
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 71.3Ų
- Xlogp3: 1.7
Propiedades experimentales
- Denso: 2.42
- Punto de ebullición: 456.1℃/760mmHg
- Punto de inflamación: 229.7°C
- índice de refracción: 1.72
- PSA: 71.28000
- Logp: 3.07150
2,6-Dibromo-4-nitropyridine oxide Información de Seguridad
2,6-Dibromo-4-nitropyridine oxide Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-Dibromo-4-nitropyridine oxide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM120629-1g |
2,6-Dibromo-4-nitropyridine 1-Oxide |
98027-81-7 | 95% | 1g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | Y1293428-1g |
2,6-Dibromo-4-nitro-pyridine 1-oxide |
98027-81-7 | 95% | 1g |
$1115 | 2024-07-28 | |
Matrix Scientific | 090244-250mg |
2,6-Dibromo-4-nitropyridine oxide, 95+% |
98027-81-7 | 95+% | 250mg |
$152.00 | 2023-09-08 | |
Chemenu | CM120629-5g |
2,6-Dibromo-4-nitropyridine 1-Oxide |
98027-81-7 | 95% | 5g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | Y1293428-100mg |
2,6-Dibromo-4-nitro-pyridine 1-oxide |
98027-81-7 | 95% | 100mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293428-250mg |
2,6-Dibromo-4-nitro-pyridine 1-oxide |
98027-81-7 | 95% | 250mg |
$555 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293428-500mg |
2,6-Dibromo-4-nitro-pyridine 1-oxide |
98027-81-7 | 95% | 500mg |
$780 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1654-250mg |
2,6-Dibromo-4-nitro-pyridine 1-oxide |
98027-81-7 | 96% | 250mg |
¥4354.48 | 2024-04-16 | |
eNovation Chemicals LLC | Y1293428-100mg |
2,6-Dibromo-4-nitro-pyridine 1-oxide |
98027-81-7 | 95% | 100mg |
$340 | 2025-02-22 | |
Aaron | AR00IKPQ-5g |
Pyridine, 2,6-dibromo-4-nitro-, 1-oxide |
98027-81-7 | 95% | 5g |
$428.00 | 2025-02-10 |
2,6-Dibromo-4-nitropyridine oxide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1R:H2SO4, R:HNO3, 22 h, 60°C; 60°C → rt
1.2R:NH4Cl, S:H2O, cooled
1.2R:NH4Cl, S:H2O, cooled
Referencia
Métodos de producción 2
Condiciones de reacción
1.1R:H2O2, S:H2O, S:F3CCO2H, 3 h, 42°C; 42°C → rt
1.2R:H2O, rt → -5°C
1.3R:Disodium carbonate, neutralized
2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 90°C; 2 h, 90°C; cooled
2.2R:H2O, cooled
1.2R:H2O, rt → -5°C
1.3R:Disodium carbonate, neutralized
2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 90°C; 2 h, 90°C; cooled
2.2R:H2O, cooled
Referencia
- Preparation of 2,6-dibromo-4-aminopyridineFenzi Kexue Xuebao, 2006, 22(6), 401-404,
Métodos de producción 3
Condiciones de reacción
1.1R:H2O2, S:H2O, S:F3CCO2H, 80°C; 4 h, 80°C
2.1R:H2SO4, R:HNO3, 90°C; 2 h, 90°C
2.1R:H2SO4, R:HNO3, 90°C; 2 h, 90°C
Referencia
- Synthesis and characterization of highly stable and efficient star-moleculesDyes and Pigments, 2013, 96(3), 705-713,
Métodos de producción 4
Condiciones de reacción
1.1R:F3CCO2H, R:H2O2, rt; overnight, reflux
1.2R:H2O
1.3R:NaHCO3, S:H2O, neutralized
2.1R:H2SO4, R:HNO3, 0°C; overnight, 90°C
1.2R:H2O
1.3R:NaHCO3, S:H2O, neutralized
2.1R:H2SO4, R:HNO3, 0°C; overnight, 90°C
Referencia
- A strong hydride donating, acid stable and reusable 1,4-dihydropyridine for selective aldimine and aldehyde reductionsOrganic & Biomolecular Chemistry, 1671, 20(8), 1671-1679,
Métodos de producción 5
Condiciones de reacción
1.1R:H2NC(=O)NH2 •H2O2, R:O(C(=O)CF3)2, S:CH2Cl2, rt → 5°C; 45 min, 5-7°C; 7°C → rt; 20 h, rt; rt → 10°C
1.2R:Na2SO4, S:H2O, 60 min, 10°C
2.1R:H2SO4, R:HNO3, rt; rt → 79°C; 25 min, 79°C; 3.5 h, 83-85°C; 85°C → rt
1.2R:Na2SO4, S:H2O, 60 min, 10°C
2.1R:H2SO4, R:HNO3, rt; rt → 79°C; 25 min, 79°C; 3.5 h, 83-85°C; 85°C → rt
Referencia
- A flexible synthesis of C-6 and N-1 analogues of a 4-amino-1,3-dihydroimidazo[4,5-c]pyridin-2-one coreTetrahedron Letters, 5728, 52(44), 5728-5732,
Métodos de producción 6
Condiciones de reacción
1.1R:F3CCO2H, R:H2O2, S:H2O, 3 h, 42°C; 42°C → rt
1.2R:Disodium carbonate, S:H2O, basify
2.1R:H2SO4, R:HNO3, S:H2O, rt → 90°C; 2 h, 90°C
1.2R:Disodium carbonate, S:H2O, basify
2.1R:H2SO4, R:HNO3, S:H2O, rt → 90°C; 2 h, 90°C
Referencia
- Synthesis of 2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-aminopyridineHuaxue Yanjiu, 2007, 18(1), 43-45,
Métodos de producción 7
Condiciones de reacción
1.1R:F3CCO2H, R:H2O2, S:H2O, overnight, reflux
1.2R:H2O
2.1R:H2SO4, R:HNO3, 0°C; 5 h, 90°C
1.2R:H2O
2.1R:H2SO4, R:HNO3, 0°C; 5 h, 90°C
Referencia
- Interaction of the dihydropyridine/pyridinium redox pair fixed into a V-shaped conformationHeterocycles, 1345, 98(10), 1345-1353,
Métodos de producción 8
Condiciones de reacción
1.1R:F3CCO2H, R:H2O2, S:H2O, rt; 12 h, 100°C
2.1R:H2SO4, R:HNO3, 0°C; 12 h, 60°C
2.2R:NaHCO3, S:H2O, 0°C
2.1R:H2SO4, R:HNO3, 0°C; 12 h, 60°C
2.2R:NaHCO3, S:H2O, 0°C
Referencia
- Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure-Activity Relationship, and Selective Antitumor ActivityJournal of Medicinal Chemistry, 8307, 57(20), 8307-8318,
Métodos de producción 9
Condiciones de reacción
1.1R:H2O2, S:F3CCO2H, S:H2O
2.1R:HNO3, R:H2SO4 •SO3
2.1R:HNO3, R:H2SO4 •SO3
Referencia
- 4,4'-Donor-substituted and 6,6'-difunctionalized 2,2'-bipyridinesChemische Berichte, 1989, 122(3), 589-91,
Métodos de producción 10
Condiciones de reacción
1.1R:HNO3, S:H2SO4
Referencia
- Derivatives of pyridine N-oxide. XVI. Mercuration of pyridine N-oxideRecueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1958, , 340-5,
Métodos de producción 11
Condiciones de reacción
1.1R:F3CCO2H, R:H2O2, S:H2O, 4 h, 90°C; 90°C → rt
1.2S:H2O, 3 h, 0°C
1.3R:Disodium carbonate, 0°C, neutralized
2.1R:H2SO4, rt
2.2R:H2SO4, R:HNO3, rt → 80°C; 25 min, 80°C; 3.5 h, 80°C; 80°C → rt
2.3R:H2O, 0°C
1.2S:H2O, 3 h, 0°C
1.3R:Disodium carbonate, 0°C, neutralized
2.1R:H2SO4, rt
2.2R:H2SO4, R:HNO3, rt → 80°C; 25 min, 80°C; 3.5 h, 80°C; 80°C → rt
2.3R:H2O, 0°C
Referencia
- Access to 3-Deazaguanosine Building Blocks for RNA Solid-Phase Synthesis Involving Hartwig-Buchwald C-N Cross-CouplingOrganic Letters, 3900, 21(11), 3900-3903,
Métodos de producción 12
Condiciones de reacción
1.1R:F3CCO2H, R:H2O2, S:H2O, 1 h, 35°C; 35°C → rt
1.2R:Disodium carbonate, S:H2O, pH 9
2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 80°C; 1 h, 80°C
1.2R:Disodium carbonate, S:H2O, pH 9
2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 80°C; 1 h, 80°C
Referencia
- Process for preparation of 2,6-bis[3-(aminomethyl)-1-pyrazolyl]pyridine derivative as chelant used in homogeneous time-resolved fluorescence immunoassayFaming Zhuanli Shenqing, 1012, ,,
Métodos de producción 13
Condiciones de reacción
1.1R:H2O2, S:H2O, S:F3CCO2H, 1 h; 4 h, 95-100°C
2.1R:HNO3 •NO2, R:H2SO4, 20 h, 60°C
2.2R:NH4OH, S:H2O, neutralized
2.1R:HNO3 •NO2, R:H2SO4, 20 h, 60°C
2.2R:NH4OH, S:H2O, neutralized
Referencia
- The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridineOrganic Process Research & Development, 2003, 7(1), 38-43,
Métodos de producción 14
Condiciones de reacción
1.1R:F3CCO2H, R:H2O2, 3 h, 100°C
2.1R:H2SO4, R:HNO3, 1.5 h, 100°C
2.1R:H2SO4, R:HNO3, 1.5 h, 100°C
Referencia
- Influence of the 5-HT6 Receptor on Acetylcholine Release in the Cortex: Pharmacological Characterization of 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, a Potent and Selective 5-HT6 Receptor AntagonistJournal of Medicinal Chemistry, 1273, 46(7), 1273-1276,
Métodos de producción 15
Condiciones de reacción
1.1R:CF3CO3H, R:F3CCO2H, R:H2O2, S:H2O
2.1R:HNO3, R:H2SO4
2.1R:HNO3, R:H2SO4
Referencia
- New synthesis of 2,6-dibromopyridine N-oxideRecueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1959, , 408-11,
Métodos de producción 16
Condiciones de reacción
1.1R:F3CCO2H, R:H2O2, R:O(C(=O)CF3)2, S:H2O, 80°C; 4 h, 80°C
2.1R:HNO3 •NO2, R:H2SO4, 90°C; 2 h, 90°C
2.1R:HNO3 •NO2, R:H2SO4, 90°C; 2 h, 90°C
Referencia
- Synthesis of Hyperbranched Polypyridine via a Cross Coupling Approach as an n-type π-Conjugated PolymerMacromolecular Chemistry and Physics, 2017, 218(22),,
Métodos de producción 17
Condiciones de reacción
1.1R:F3CCO2H, R:H2O2
2.1R:H2SO4, R:HNO3
2.1R:H2SO4, R:HNO3
Referencia
- Process Development and Crystallization in Oiling-Out System of a Novel Topical AntiandrogenOrganic Process Research & Development, 2017, 21(2), 231-240,
2,6-Dibromo-4-nitropyridine oxide Raw materials
2,6-Dibromo-4-nitropyridine oxide Preparation Products
2,6-Dibromo-4-nitropyridine oxide Literatura relevante
-
Reza-Ali Fallahpour,Markus Neuburger,Magareta Zehnder New J. Chem. 1999 23 53
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Proveedores recomendados
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(CAS:98027-81-7)2,6-Dibromo-4-nitropyridine oxide

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:98027-81-7)2,6-Dibromo-4-nitropyridine oxide

Pureza:99%/99%/99%/99%/99%
Cantidad:50mg/100mg/250mg/500mg/1g
Precio ($):217.0/327.0/546.0/765.0/1094.0